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molecular formula C8H7NO3 B1661300 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6-hydroxy- CAS No. 89433-21-6

2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6-hydroxy-

Cat. No. B1661300
M. Wt: 165.15 g/mol
InChI Key: XPXLYKINOZJGEX-UHFFFAOYSA-N
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Patent
US04518597

Procedure details

One hundred two grams (0.62 mol) of 6-hydroxy-4H-3,1-benzoxazin-2-one are dissolved in 1 liter of dimethylsulfoxide and mixed with 227 gm (1.64 mol) of potassium carbonate and 166 gm (0.73 mol) of 4-acetoxy-butylbromide. The reaction mixture is stirred for six hours at 50° C., and then ice water is added. The precipitate is subjected to suction filtration, washed with water, and dried.
Quantity
0.62 mol
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
227 g
Type
reactant
Reaction Step Two
Quantity
166 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:10][C:9](=[O:11])[O:8][CH2:7][C:6]=2[CH:12]=1.C(=O)([O-])[O-].[K+].[K+].[C:19]([O:22][CH2:23][CH2:24][CH2:25][CH2:26]Br)(=[O:21])[CH3:20]>CS(C)=O>[C:19]([O:22][CH2:23][CH2:24][CH2:25][CH2:26][O:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:10][C:9](=[O:11])[O:8][CH2:7][C:6]=2[CH:12]=1)(=[O:21])[CH3:20] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.62 mol
Type
reactant
Smiles
OC=1C=CC2=C(COC(N2)=O)C1
Name
Quantity
1 L
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
227 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
166 g
Type
reactant
Smiles
C(C)(=O)OCCCCBr
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for six hours at 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate is subjected to suction filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
C(C)(=O)OCCCCOC=1C=CC2=C(COC(N2)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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